![molecular formula C20H41NO2 B147091 2-(Dimethylamino)octadec-4-ene-1,3-diol CAS No. 132031-17-5](/img/structure/B147091.png)
2-(Dimethylamino)octadec-4-ene-1,3-diol
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Overview
Description
2-(Dimethylamino)octadec-4-ene-1,3-diol, also known as DMDO, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMDO is a tertiary amine oxide that can act as a surfactant, making it useful in various applications such as emulsification, solubilization, and as a detergent. Additionally, DMDO has been found to have potential as a drug delivery system due to its ability to penetrate cell membranes.
Mechanism of Action
2-(Dimethylamino)octadec-4-ene-1,3-diol acts as a surfactant by lowering the surface tension between two substances, allowing them to mix more easily. In biological systems, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to interact with cell membranes, disrupting their structure and function. This disruption can lead to cell death in bacteria and fungi.
Biochemical and Physiological Effects:
2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to have antibacterial and antifungal properties, making it useful in the development of pharmaceuticals. Additionally, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to penetrate cell membranes, making it a potential candidate for drug delivery systems. However, further research is needed to fully understand the biochemical and physiological effects of 2-(Dimethylamino)octadec-4-ene-1,3-diol.
Advantages and Limitations for Lab Experiments
The use of 2-(Dimethylamino)octadec-4-ene-1,3-diol as a surfactant has several advantages in lab experiments, including its ability to emulsify and solubilize substances. Additionally, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to penetrate cell membranes, making it useful in drug delivery systems. However, the limitations of 2-(Dimethylamino)octadec-4-ene-1,3-diol include its toxicity and potential for cell membrane disruption, which can affect the accuracy of experimental results.
Future Directions
Future research on 2-(Dimethylamino)octadec-4-ene-1,3-diol could focus on its potential use in the development of pharmaceuticals for antibacterial and antifungal treatments. Additionally, further study could be done on the use of 2-(Dimethylamino)octadec-4-ene-1,3-diol as a drug delivery system. In material science, 2-(Dimethylamino)octadec-4-ene-1,3-diol could be studied for its potential use in the synthesis of nanoparticles and as a stabilizer in emulsions. Overall, 2-(Dimethylamino)octadec-4-ene-1,3-diol has shown promise in various scientific fields and further research could lead to new applications and discoveries.
Synthesis Methods
2-(Dimethylamino)octadec-4-ene-1,3-diol can be synthesized through a multistep process starting with the reaction of dimethylamine with 1-bromooctadec-4-ene, followed by oxidation with hydrogen peroxide. The resulting 2-(Dimethylamino)octadec-4-ene-1,3-diol can be purified through recrystallization or chromatography.
Scientific Research Applications
2-(Dimethylamino)octadec-4-ene-1,3-diol has been studied for its potential use in various scientific fields including biology, chemistry, and material science. In biology, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to have antibacterial and antifungal properties, making it a potential candidate for use in pharmaceuticals. 2-(Dimethylamino)octadec-4-ene-1,3-diol has also been studied for its ability to penetrate cell membranes, making it useful in drug delivery systems. In chemistry, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been used as a surfactant in emulsification and solubilization processes. In material science, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been studied for its use in the synthesis of nanoparticles and as a stabilizer in emulsions.
properties
IUPAC Name |
2-(dimethylamino)octadec-4-ene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274423 |
Source
|
Record name | IN1356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132031-17-5 |
Source
|
Record name | IN1356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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